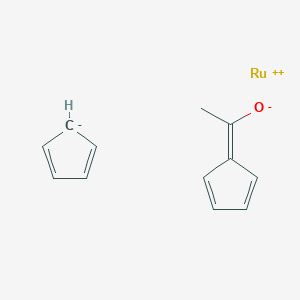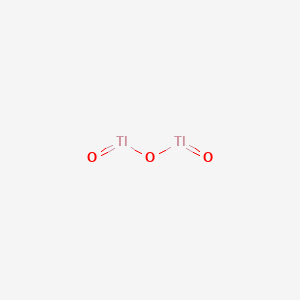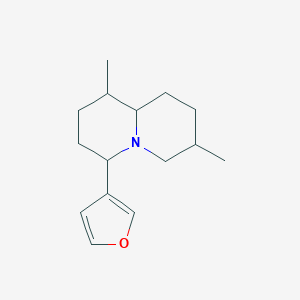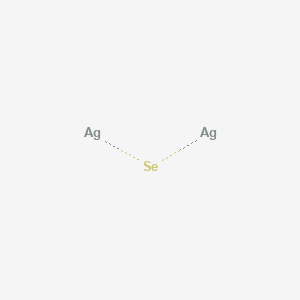
Silver selenide (Ag2Se)
Overview
Description
Silver selenide (Ag2Se) is a chemical compound with the formula Ag₂Se. It is known for its unique properties, including its role as a semiconductor and its applications in various fields. Silver selenide (Ag2Se) occurs naturally as the mineral naumannite and is recognized for its importance in low-sulfur silver ores .
Mechanism of Action
Target of Action
Silver Selenide (Ag2Se) is a ductile material with a low lattice thermal conductivity . It is primarily used in the field of energy conversion and as a solid-state electrolyte . Its primary targets are the thermoelectric and luminescence properties of bulk and two-dimensional phases .
Mode of Action
Ag2Se interacts with its targets by exhibiting a superionic phase transition at 133 °C . This phase transition allows it to function as a solid-state electrolyte . It also acts as a semiconductor mediator or catalyst for the growth of semiconductor heterostructures in solution .
Biochemical Pathways
The biochemical pathways of Ag2Se involve the thermal stability, thermoelectric, and luminescence properties of bulk and two-dimensional phases . The electronic structure and chemical bonding results show that these structures are thermodynamically and mechanically stable .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Ag2Se, we can discuss its transport properties. The temperature-dependent transport properties of single Ag2Se nanowires have been studied, which allowed for the determination of charge carrier type, concentration, and mobility below and above the superionic phase transition temperature .
Result of Action
The result of Ag2Se’s action is a sudden increase in conductivity by about 30%, accompanied by an increase in charge carrier density by about 200% and a decrease in mobility by about 45% across the superionic phase-transition . This leads to improved thermoelectric figure of merit (ZT) and power factor (PF) under optimal hole concentration .
Action Environment
The action of Ag2Se is influenced by environmental conditions. For instance, the size-dependent shift of the transition temperatures to below 100 °C in nanowires is much more pronounced than for nanocrystals of comparable size . This could be caused by changes in crystal structure arising from the synthesis process . Furthermore, the grinding together of stoichiometric quantities of Rb2Se and Ag2Se has been validated as an effective alternative for improving the dopability of monolayer Ag2Se .
Biochemical Analysis
Biochemical Properties
It is known to be an n-type degenerate semiconductor of high (nearly 10^19 cm–3) carrier concentration, irregularly high carrier mobility and with a degree of ionic conduction .
Cellular Effects
It is known that Ag2Se quantum dots can damage the nervous system of nematode Caenorhabditis elegans .
Molecular Mechanism
It is known that it has a superionic phase transition at 133 °C . This phase transition is accompanied by a sudden increase in conductivity by about 30%, which was accompanied by an increase in charge carrier density by about 200% and a decrease in mobility by about 45% .
Temporal Effects in Laboratory Settings
It is known that it has a superionic phase transition at 133 °C .
Dosage Effects in Animal Models
It is known that Ag2Se quantum dots can damage the nervous system of nematode Caenorhabditis elegans .
Metabolic Pathways
It is known that it is an n-type degenerate semiconductor .
Transport and Distribution
It is known that it has a superionic phase transition at 133 °C .
Subcellular Localization
It is known that it has a superionic phase transition at 133 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver selenide (Ag2Se) can be synthesized through various methods, including:
Electrodeposition: This method involves the reduction of silver ions in the presence of selenide ions.
Chemical Bath Deposition: This involves the reaction of silver nitrate with sodium selenide in an aqueous solution.
Vacuum Evaporation: Silver selenide (Ag2Se) alloy is evaporated in a vacuum and then annealed to form thin films.
Industrial Production Methods: Industrial production of silver selenide often employs scalable methods such as electrodeposition, which allows for the fabrication of large-area films. This method is cost-effective and suitable for industrial applications .
Types of Reactions:
Reduction: Silver selenide (Ag2Se) can be reduced back to elemental silver and selenium under certain conditions.
Substitution: Silver selenide (Ag2Se) can participate in substitution reactions where selenium is replaced by other chalcogens.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and sulfur dioxide are commonly used in the oxidation of silver selenide.
Reducing Agents: Hydrogen or other reducing gases can be used to reduce silver selenide.
Major Products Formed:
Silver Selenite (Ag₂SeO₃): Formed during the oxidation of silver selenide.
Elemental Silver and Selenium: Formed during the reduction of silver selenide.
Scientific Research Applications
Silver selenide (Ag2Se) has a wide range of applications in scientific research:
Thermoelectric Materials: Silver selenide (Ag2Se) is used in thermoelectric devices due to its excellent thermoelectric properties.
Photovoltaic Cells: Silver selenide (Ag2Se) is used in the fabrication of photovoltaic cells for solar energy conversion.
Infrared Detectors: Due to its semiconducting properties, silver selenide is used in infrared detectors.
Biological Imaging: Silver selenide (Ag2Se) nanoparticles are used in biological imaging due to their unique optical properties.
Comparison with Similar Compounds
Silver Sulfide (Ag₂S): Similar to silver selenide, silver sulfide is a semiconductor with applications in thermoelectric devices.
Cadmium Selenide (CdSe): Another selenide compound used in photovoltaic cells and biological imaging.
Zinc Selenide (ZnSe): Used in infrared optics and as a semiconductor.
Uniqueness of Silver Selenide: Silver selenide (Ag2Se) is unique due to its combination of low toxicity, earth abundance, and excellent thermoelectric properties. Its ability to undergo phase transitions and its stability at high temperatures make it particularly valuable in various industrial applications .
Properties
InChI |
InChI=1S/2Ag.Se | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCVDGUVZRYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se].[Ag].[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2Se | |
| Record name | silver selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061644 | |
| Record name | Silver selenide (Ag2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1302-09-6 | |
| Record name | Silver selenide (Ag2Se) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver selenide (Ag2Se) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver selenide (Ag2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disilver selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Silver Selenide?
A1: Silver selenide is represented by the molecular formula Ag2Se, with a molecular weight of approximately 341.7 g/mol.
Q2: What are the common crystal structures of Silver Selenide?
A2: Silver selenide exhibits polymorphism, existing in several crystal structures depending on temperature. At room temperature, it commonly exists in the orthorhombic structure (β-Ag2Se) [, , , ]. Upon heating, it undergoes a phase transition to a cubic structure (α-Ag2Se) around 133°C [, ]. Notably, other metastable phases, such as a tetragonal phase, have also been reported under specific synthesis conditions [].
Q3: What is the significance of the superlattice structure in Silver Selenide?
A3: The formation of superlattices in silver selenide, particularly after specific heat treatments between 150°C and 300°C [, ], influences its thermoelectric properties. This structural modification can lead to changes in the Seebeck coefficient, resistivity, and thermal conductivity [, ], making it a subject of interest for energy harvesting applications.
Q4: What is the optical band gap of Silver Selenide thin films?
A4: The optical band gap of silver selenide thin films, as determined through ellipsometric, UV-Visible, and photoluminescence spectroscopic studies, is found to be around 1.7 eV [, , , ]. This value confirms its semiconducting nature and potential for applications in optoelectronic devices.
Q5: How does the thickness of Silver Selenide thin films influence their optical band gap?
A5: Research indicates that the optical band gap of silver selenide thin films exhibits a dependence on film thickness, particularly in the case of silver telluride []. Thinner films tend to have wider band gaps, attributed to the quantum size effect, where the confinement of charge carriers in smaller dimensions leads to an increase in energy level spacing [].
Q6: What is the impact of doping on the electrical properties of Silver Selenide?
A6: Doping silver selenide with various elements significantly alters its electrical properties. For instance, doping with copper and sulfur synergistically enhances the Seebeck coefficient and electrical conductivity []. Similarly, sulfur doping has been shown to increase the Seebeck coefficient and decrease thermal conductivity, leading to improved thermoelectric performance [].
Q7: What are the common methods for synthesizing Silver Selenide?
A7: Silver Selenide can be synthesized using various methods, each offering advantages depending on the desired properties and applications:
Q8: How is the morphology of Silver Selenide nanoparticles controlled during synthesis?
A8: Several factors influence the morphology of silver selenide nanoparticles during synthesis:
Q9: What are the potential applications of Silver Selenide in the field of energy harvesting?
A9: Silver selenide exhibits promising thermoelectric properties, particularly in its nanostructured forms. The material's ability to convert heat energy into electrical energy makes it suitable for applications like:
Q10: What are the advantages of using Silver Selenide in photoconductive photodetectors?
A10: Silver selenide colloidal quantum dots have shown potential in mid-wavelength infrared photodetection []. Their advantages include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



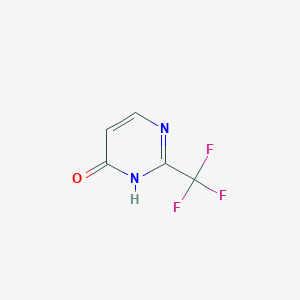
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
